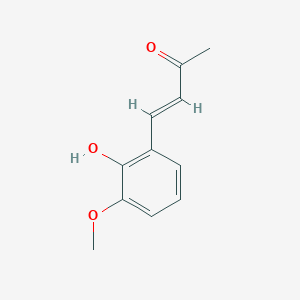

(E)-4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one

Descripción

Structure

3D Structure

Propiedades

Número CAS |

22214-32-0 |

|---|---|

Fórmula molecular |

C11H12O3 |

Peso molecular |

192.21 g/mol |

Nombre IUPAC |

(E)-4-(2-hydroxy-3-methoxyphenyl)but-3-en-2-one |

InChI |

InChI=1S/C11H12O3/c1-8(12)6-7-9-4-3-5-10(14-2)11(9)13/h3-7,13H,1-2H3/b7-6+ |

Clave InChI |

JAVAMUGNEBFMHD-VOTSOKGWSA-N |

SMILES isomérico |

CC(=O)/C=C/C1=C(C(=CC=C1)OC)O |

SMILES canónico |

CC(=O)C=CC1=C(C(=CC=C1)OC)O |

Origen del producto |

United States |

Métodos De Preparación

Standard Reaction Conditions

In a typical procedure, equimolar quantities of vanillin and acetone are dissolved in ethanol, and 40–50% aqueous sodium hydroxide is added dropwise with vigorous stirring. The mixture is refluxed at 60–80°C for 4–8 hours, yielding dehydrozingerone as a pale-yellow solid after acidification and recrystallization. For example:

The reaction mechanism involves enolate formation from acetone, nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration to stabilize the conjugated system.

Ultrasonic and Microwave-Assisted Synthesis

Modern adaptations use ultrasonic irradiation or microwave heating to enhance reaction efficiency:

-

Ultrasonic Method : A mixture of vanillin (10 mmol), acetone (12 mmol), and 40% NaOH (15 mL) is sonicated at 80°C for 2 hours, achieving 88% yield.

-

Microwave Method : Reactants in ethanol are irradiated at 300 W for 10 minutes, reducing reaction time from hours to minutes.

Alternative Synthesis Pathways

Oxidation of Zingerone Derivatives

Dehydrozingerone can be synthesized via oxidation of zingerone (4-(4-hydroxy-3-methoxyphenyl)-2-butanone) using oxidizing agents like potassium permanganate or Jones reagent:

-

Zingerone (1 mmol) is dissolved in acetone.

-

KMnO₄ (2 mmol) is added gradually at 0–5°C.

-

The mixture is stirred for 6 hours, filtered, and neutralized to yield dehydrozingerone (62% yield).

This method is less common due to the limited availability of zingerone and lower yields compared to Claisen-Schmidt condensation.

Acid-Catalyzed Cyclization

Concentrated sulfuric acid in ethanol can catalyze the condensation of vanillin with acetylated precursors. For example, 1,3-diacetylbenzene reacts with vanillin under acidic conditions to form dehydrozingerone derivatives:

Reaction Optimization and Catalytic Innovations

Solvent and Base Selection

Polar protic solvents (ethanol, methanol) facilitate enolate formation, while bases like NaOH promote faster dehydration.

Green Chemistry Approaches

-

Solvent-Free Synthesis : Reactants are ground with solid KOH and heated at 80°C for 1 hour (yield: 82%).

-

Ionic Liquid Catalysts : [Bmim]Br improves reaction homogeneity and reduces energy input (yield: 89%).

Analytical Characterization

Spectroscopic Data

Análisis De Reacciones Químicas

Hydrogenation Reactions

The conjugated double bond undergoes catalytic hydrogenation to produce saturated derivatives:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Nickel boride (Ni₂B) | H₂, MeOH, 25°C, 1.5 hr | 4-(4-Hydroxy-3-methoxyphenyl)butan-2-one | 94% |

Key Insight : Selective reduction of the C=C bond without affecting the ketone or aromatic rings .

Nucleophilic Additions

The α,β-unsaturated system participates in Michael additions and hydrazone formation:

Olefin Metathesis

Grubbs II catalyst facilitates cross-metathesis with chalcones to generate hybrid molecules :

| Substrate | Catalyst Loading | Product | Yield |

|---|---|---|---|

| Chalcone derivative | 5.3 mol% Grubbs II | (2E,2′E)-3-(4-{[4-(4-Hydroxy-3-methoxyphenyl)but-2-en-1-yl]oxy}phenyl)-... | 94% |

Outcome : Retention of E-configuration; structural complexity enhanced for bioactivity studies .

Acid/Base-Mediated Tautomerism

Solid-state X-ray analysis confirms enol-keto tautomerism, stabilized by intramolecular hydrogen bonding :

-

Enol form : O–H⋯O hydrogen bonds create chains in the crystal lattice.

-

Dihedral angle : 5.88° between aromatic and enone planes, indicating near-planarity .

Oxidation and Functionalization

The phenolic –OH group is susceptible to methylation or acetylation:

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antioxidant Activity

Research indicates that (E)-4-(2-hydroxy-3-methoxyphenyl)but-3-en-2-one exhibits significant antioxidant properties. This compound can neutralize free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated its effectiveness in reducing oxidative stress in cellular models, suggesting potential therapeutic uses in conditions characterized by oxidative damage .

1.2 Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In particular, it has shown effectiveness against bacteria such as Salmonella typhi, indicating its potential as a natural antimicrobial agent . The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes.

1.3 Anti-inflammatory Effects

There is evidence supporting the anti-inflammatory effects of this compound. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, making it a candidate for the development of anti-inflammatory drugs .

Biochemical Applications

2.1 Enzyme Inhibition Studies

The compound has been used in studies aimed at understanding enzyme inhibition mechanisms. For example, its interaction with various enzymes has been characterized using molecular docking studies, revealing insights into binding affinities and inhibition constants . This information is crucial for drug design and development.

2.2 Structural Studies

The structural characterization of this compound through techniques such as X-ray crystallography has provided valuable data on its molecular geometry and interactions with biological macromolecules . Such studies are essential for elucidating the compound's mechanism of action at the molecular level.

Analytical Chemistry Applications

3.1 Chromatographic Techniques

this compound is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. Its unique properties allow for effective separation from other compounds in pharmaceutical formulations . The compound can be analyzed using reverse-phase HPLC methods, providing a reliable approach for quality control in drug manufacturing.

3.2 Mass Spectrometry

Mass spectrometry techniques have been employed to study the fragmentation patterns of this compound, aiding in the identification and quantification of this compound in biological samples . This application is particularly relevant for pharmacokinetic studies where understanding the metabolism of drugs is essential.

Case Studies

Mecanismo De Acción

El ácido ferúlico ejerce sus efectos a través de diversos mecanismos:

Actividad antioxidante: Elimina los radicales libres y mejora la actividad de las enzimas antioxidantes.

Actividad antiinflamatoria: Inhibe la producción de citocinas y enzimas proinflamatorias.

Actividad antimicrobiana: Alterna las membranas celulares de los microorganismos, lo que lleva a su muerte.

Comparación Con Compuestos Similares

Substituent Effects on Electronic and Optical Properties

The phenyl ring substituents significantly alter the HOMO-LUMO gap and UV-Vis absorption profiles.

- Electron-donating groups (e.g., 4-dimethylamino, 3,4-dimethoxy) lower the HOMO-LUMO gap, red-shifting absorption and enhancing NLO responses. For example, the 4-dimethylamino derivative shows a high Reχ<sup>(3)</sup> value of ~10<sup>−12</sup> esu due to charge transfer .

- Electron-withdrawing groups (e.g., 4-nitro) reduce conjugation efficiency, leading to blue-shifted absorption (323 nm) and weaker NLO activity .

Stereochemical and Isomeric Variations

The (E)-isomer of DHZ is more stable than the (Z)-isomer due to reduced steric hindrance between the phenyl ring and ketone group. identifies the (Z)-isomer as a distinct entity, but its biological and optical properties remain understudied.

Actividad Biológica

(E)-4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data on its pharmacological properties.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHO

- Molecular Weight : 192.214 g/mol

The compound features a ketoethylenic moiety, which is characteristic of chalcones, contributing to its reactivity and biological potential.

Biological Activities

- Antimicrobial Properties

- Anticancer Activity

- Antioxidant Effects

- Anti-inflammatory Activity

Table 1: Summary of Biological Activities

Molecular Docking Studies

Recent molecular docking studies have explored the binding affinity of this compound with various biological targets. For example, docking simulations against SARS-CoV-2 main protease revealed promising interactions, indicating potential antiviral properties . These findings warrant further investigation through in vitro and in vivo studies.

Synthesis and Derivatives

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones. Variants of this compound have been synthesized to enhance specific biological activities, demonstrating the versatility of chalcones in medicinal chemistry .

Q & A

Q. What are the common synthetic routes for (E)-4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one, and what factors influence reaction yield?

The compound is typically synthesized via aldol condensation between substituted aromatic aldehydes and acetone derivatives. For example, (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one (a structural analog) is formed by reacting 4-hydroxy-3-methoxybenzaldehyde with acetone under basic conditions (e.g., NaOH or KOH) . Key factors affecting yield include:

- Catalyst selection : Strong bases (e.g., 20% NaOH) promote enolate formation but may lead to side reactions if not carefully controlled.

- Temperature and reaction time : Mild temperatures (~0–25°C) minimize decomposition of the α,β-unsaturated ketone product.

- Purification : Column chromatography or recrystallization is often required to isolate the pure (E)-isomer due to possible stereochemical mixtures .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- NMR :

- ¹H NMR : Look for characteristic signals: a doublet near δ 6.8–7.5 ppm (aromatic protons), a singlet for the methoxy group (δ ~3.8 ppm), and resonances for the α,β-unsaturated ketone (δ 6.3–6.8 ppm for the enone protons and δ 2.3–2.6 ppm for the methyl ketone) .

- ¹³C NMR : Peaks for the carbonyl carbon (δ ~200 ppm) and conjugated carbons (δ 120–150 ppm) confirm the enone system .

- IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C stretch) .

- MS : Molecular ion peak ([M]⁺) at m/z 206 (C₁₁H₁₂O₃) and fragmentation patterns (e.g., loss of –CH₃ or –OCH₃ groups) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure determination?

- Hydrogen bonding analysis : The compound’s hydroxyl and methoxy groups participate in intermolecular hydrogen bonds, which can be mapped using graph set analysis to identify recurring motifs (e.g., R₂²(8) rings) .

- Software validation : Use programs like SHELXL for refinement and PLATON to check for missed symmetry or twinning. Cross-validate with spectroscopic data to resolve discrepancies between experimental and calculated bond lengths/angles .

- High-resolution data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts, improving the reliability of electron density maps .

Q. How does the compound’s electronic configuration influence its reactivity in further modifications?

The α,β-unsaturated ketone moiety is electrophilic, enabling Michael additions or Diels-Alder reactions . For example:

Q. What in vitro models assess the compound’s bioactivity, and how should experiments be designed?

- Cytotoxicity assays : Use cancer cell lines (e.g., HeLa or MCF-7) with MTT assays to evaluate antiproliferative effects. Include positive controls (e.g., doxorubicin) and normalize results to solvent-only treatments .

- Antioxidant activity : Measure radical scavenging (e.g., DPPH assay) and compare to reference antioxidants like ascorbic acid.

- Dose-response curves : Test concentrations spanning 1–100 μM to identify IC₅₀ values. Ensure triplicate runs to account for biological variability .

Q. What are the best practices for handling and storing this compound in the laboratory?

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent oxidation of the phenolic hydroxyl group.

- Safety protocols : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation by working in a fume hood .

- Stability testing : Monitor degradation via HPLC or TLC over time, especially in solutions (e.g., DMSO or ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.